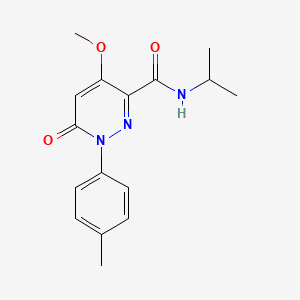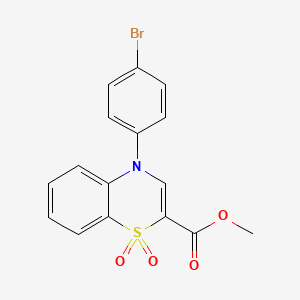
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound that falls under the category of beta-blockers. Beta-blockers are commonly used in the medical field to manage various cardiovascular conditions. This particular compound exhibits unique structural features that confer specific pharmacological properties, making it an interesting subject of study in both medicinal and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves a series of organic reactions:
Alkylation: The initial step involves the alkylation of 2,4-dimethylphenol with an appropriate alkylating agent under basic conditions to yield the intermediate 2,4-dimethylphenoxy alkane.
Amination: The alkyl intermediate is then subjected to amination with sec-butylamine, usually in the presence of a catalyst and under controlled temperature and pressure, to obtain the secondary amine derivative.
Hydrolysis and Salt Formation: The final step involves the hydrolysis of the amine derivative followed by neutralization with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for yield and purity. Key considerations include the selection of cost-effective and high-purity starting materials, as well as the implementation of efficient purification techniques such as recrystallization or chromatographic methods to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation at the amine group to form corresponding N-oxides.
Reduction: Reduction can yield the primary amine from the secondary amine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized for temperature, solvent, and pH to achieve desired conversions.
Major Products
Major products formed from these reactions include:
N-oxides from oxidation reactions.
Primary amines from reduction reactions.
Substituted derivatives from nucleophilic or electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has a wide range of applications across various scientific fields:
Chemistry: Used as a reference compound in the study of beta-blockers and their interactions with various chemical agents.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving beta-adrenergic receptors.
Medicine: Employed in the development of treatments for cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the formulation of pharmaceutical products and in the study of drug delivery systems.
Wirkmechanismus
The primary mechanism of action of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves the blockade of beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This results in reduced heart rate, decreased myocardial contractility, and lower blood pressure. The compound specifically targets beta-1 receptors located in the heart, making it highly effective in cardiovascular therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker with similar applications but differing in structural complexity.
Metoprolol: A selective beta-1 blocker used in managing cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with a slightly different pharmacokinetic profile.
Uniqueness
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific beta-1 selectivity and distinctive structural features that contribute to its pharmacological profile. Its sec-butylamino group and the 2,4-dimethylphenoxy moiety confer specific binding affinities and metabolic pathways, distinguishing it from other beta-blockers in terms of efficacy and side effect profile.
There you go! Got more on your mind?
Eigenschaften
IUPAC Name |
1-(butan-2-ylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-13(4)16-9-14(17)10-18-15-7-6-11(2)8-12(15)3;/h6-8,13-14,16-17H,5,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBZHOCJBCGBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=C(C=C(C=C1)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)
![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)


![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2849014.png)


